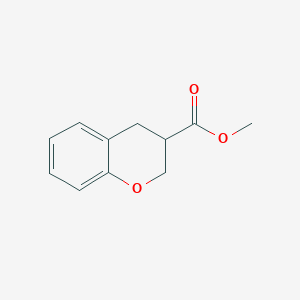

クロマン-3-カルボン酸メチルエステル

概要

説明

Chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H12O3 . It is a derivative of chroman, a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Synthesis Analysis

The synthesis of chroman derivatives, including Chroman-3-carboxylic acid methyl ester, has been reported in various studies . One of the methods involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .Molecular Structure Analysis

The molecular structure of Chroman-3-carboxylic acid methyl ester is characterized by a chroman ring attached to a carboxylic acid methyl ester group . The InChI code for this compound is 1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 .Chemical Reactions Analysis

Esters, including Chroman-3-carboxylic acid methyl ester, undergo various chemical reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process in basic solution is called saponification .Physical and Chemical Properties Analysis

Esters are polar but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . The physical form of Chroman-3-carboxylic acid methyl ester is a yellow liquid .科学的研究の応用

医薬品化学の強化

クロマン誘導体、例えばクロマン-3-カルボン酸メチルエステルは、医薬品への応用において重要な、親油性、結合選択性、代謝安定性などの特性を改善するために、過フッ素化することができます .

第二級カルバメートの合成

これらの化合物は、アルコールから誘導された第二級カルバメートの合成に使用でき、さまざまな化学プロセスに用途があります .

有機化合物における官能基

エステル官能基は、有機材料化合物、薬物分子、天然物に共通する成分であり、クロマン-3-カルボン酸メチルエステルは、さまざまな有機材料を合成するのに役立ちます .

結核研究

クロマン誘導体を結核の阻害剤として研究したところ、関連するエステルの環化から予想外の化合物が単離され、結核治療研究の可能性を示唆しています .

有機合成におけるラジカル変換

この化合物は、遊離カルボン酸活性化オレフィンをラジカル変換に適用した例であり、さまざまなクマリンおよびクロモン誘導体の合成における効果的なギーゼ受容体として役立ちます .

将来の方向性

Chroman derivatives, including Chroman-3-carboxylic acid methyl ester, have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities . Therefore, the development of new synthetic methods and the exploration of their potential applications in medicine and other fields could be a promising direction for future research .

作用機序

Mode of Action

Chroman-3-carboxylic acid methyl ester is a derivative of chroman, a class of compounds known for their diverse biological activitiesIt’s known that the compound undergoes two independent decarboxylation processes, initiated by visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .

Biochemical Pathways

Chroman derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (19221 g/mol) and structure suggest it may have favorable pharmacokinetic properties .

Result of Action

Chroman derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as light, temperature, and pH can influence the action, efficacy, and stability of Chroman-3-carboxylic acid methyl ester. For instance, the compound’s decarboxylation processes are initiated by visible light

生化学分析

Biochemical Properties

This process is called saponification .

Molecular Mechanism

Esters like Chroman-3-carboxylic acid methyl ester are known to undergo hydrolysis, a process that involves a nucleophilic acyl substitution pathway . In this process, a hydroxide ion acts as a nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .

特性

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQVMXQNZNGFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564552 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-60-7 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)